2-(2,5-Difluorophenyl)propan-2-ol
Description
2-(2,5-Difluorophenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in oncology. For example, its derivatives, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, are potent TRK kinase inhibitors used in cancer therapy . The (R)-configuration of the pyrrolidine ring derived from this compound enhances target specificity, underscoring its importance in drug design .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 |
InChI Key |
MLYKCAQPCUOODC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzene.
Grignard Reaction: The precursor undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding phenylpropanol derivative.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(2,5-Difluorophenyl)propan-2-ol.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Difluorophenyl)propan-2-ol may involve large-scale Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: The major product is 2-(2,5-Difluorophenyl)propan-2-one.
Reduction: The major product is 2-(2,5-Difluorophenyl)propane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with therapeutic properties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Phenyl Groups
Key Compounds :
- B.1.31 : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridyl]propan-2-ol
- B.1.32 : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]-2-pyridyl]propan-2-ol
- B.1.53 : 4-[[6-[2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-pyridyl]oxy]-benzonitrile
Comparison :
- Fluorine Substitution : Unlike 2-(2,5-difluorophenyl)propan-2-ol, these compounds feature 2,4-difluorophenyl groups. The positional isomerism impacts electronic properties and steric interactions, influencing binding affinity to targets like TRK kinases .
- Functional Groups : B.1.31 and B.1.32 incorporate tetrazole and trifluoroethoxy groups, enhancing metabolic stability and lipophilicity, whereas 2-(2,5-difluorophenyl)propan-2-ol lacks these moieties .
- Applications : While 2-(2,5-difluorophenyl)propan-2-ol derivatives target TRK kinases, B.1.31–B.1.53 are optimized for antifungal activity due to their triazole/tetrazole motifs .
Analogues with Non-Fluorinated Substituents
Key Compounds :
Comparison :
- Methoxy groups in 2-(3,5-dimethoxyphenyl)propan-2-ol offer electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in 2-(2,5-difluorophenyl)propan-2-ol. This difference may influence reactivity in synthetic pathways .
- Applications: 2-(3,5-Dimethoxyphenyl)propan-2-ol is used as a protecting group (e.g., DDZ-OH) in peptide synthesis, highlighting its role in organic chemistry rather than direct therapeutic use .
Triazole and Imidazole Derivatives
Key Compounds :
- Fenbuconazole (B.1.9) , Fluquinconazole (B.1.10) , Prothioconazole (B.1.23)
Comparison :
- Core Structure : These fungicides share a tertiary alcohol backbone but replace the difluorophenyl group with chlorinated or brominated aryl rings and incorporate triazole rings .
- Activity : Triazole derivatives inhibit fungal cytochrome P450 enzymes, whereas 2-(2,5-difluorophenyl)propan-2-ol derivatives target human kinases, reflecting divergent biological mechanisms despite structural similarities .
Data Table: Structural and Functional Comparison
Biological Activity
2-(2,5-Difluorophenyl)propan-2-ol, also referred to as difluorophenylpropanol, is a chiral organic compound notable for its potential biological activity. Its structural characteristics, particularly the difluorophenyl group, enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H12F2O
- Molecular Weight : Approximately 188.20 g/mol
- Structure : The compound features a secondary alcohol functional group and a difluorinated aromatic ring, contributing to its unique reactivity and biological profile.
The biological activity of 2-(2,5-Difluorophenyl)propan-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, enhancing binding affinity to target sites within biological systems.
Biological Activity Overview
Research indicates that 2-(2,5-Difluorophenyl)propan-2-ol exhibits a range of biological activities:
-
Antifungal Activity :
- The compound has been evaluated for its antifungal properties against various strains of Candida, showing promising results. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 38.45 to 260.81 µg/mL against different Candida strains .
- It acts synergistically with other antifungal agents such as fluconazole, enhancing efficacy against resistant strains .
-
Neuropharmacological Effects :
- There is ongoing research into the compound's effects on neurological disorders, potentially serving as a precursor in synthesizing drugs targeting these conditions .
- Cytotoxicity :
Case Studies and Research Findings
Several studies highlight the compound's potential applications:
- A study examining various fluconazole analogs found that modifications similar to those in 2-(2,5-Difluorophenyl)propan-2-ol could significantly enhance antifungal activity against Candida albicans .
- Molecular modeling studies suggest that the difluorophenyl moiety contributes to increased potency and selectivity for certain biological pathways, indicating that structural modifications could lead to more effective therapeutic agents .
Comparative Analysis with Similar Compounds
To provide context regarding the uniqueness of 2-(2,5-Difluorophenyl)propan-2-ol, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-1-(3,5-difluorophenyl)propan-2-ol | C10H12F2N | Similar structure; different fluorine substitution |
| 1-Amino-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | C12H14F2N4O | Incorporates triazole ring; broader biological activity |
| (1S)-1-Amino-1-(3-fluorophenyl)propan-2-ol | C10H12FNO | Lacks difluorination; simpler structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
